![molecular formula C12H14N4O2 B12612007 (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 917824-12-5](/img/structure/B12612007.png)
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azidomethyl group, a phenylethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Attachment of the Phenylethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced to the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis and exhibiting antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(Hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5S)-5-(Chloromethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5S)-5-(Bromomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Uniqueness
The presence of the azidomethyl group in (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one makes it unique compared to its analogs. This group allows for versatile chemical modifications through click chemistry, making it highly valuable in various research applications. Additionally, the compound’s ability to inhibit bacterial protein synthesis sets it apart from other similar compounds, highlighting its potential as a novel antibacterial agent.
Properties
CAS No. |
917824-12-5 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
(5S)-5-(azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14N4O2/c1-9(10-5-3-2-4-6-10)16-8-11(7-14-15-13)18-12(16)17/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
KTZYDJZKTCZMTR-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CN=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


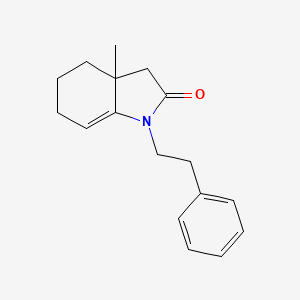
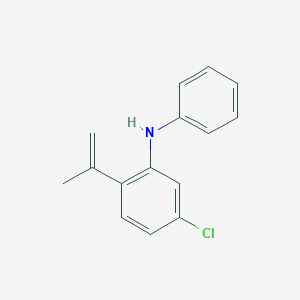
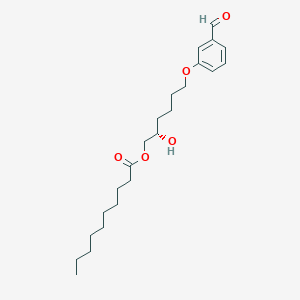
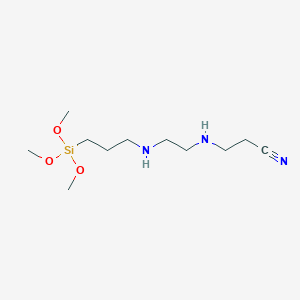

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
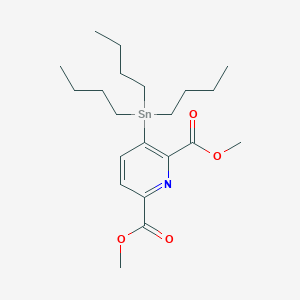
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
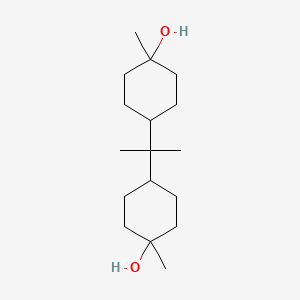
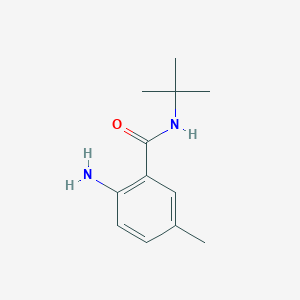
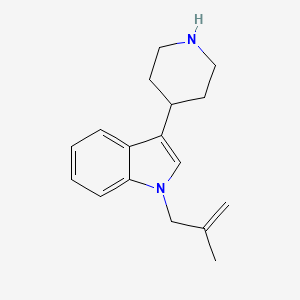
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
